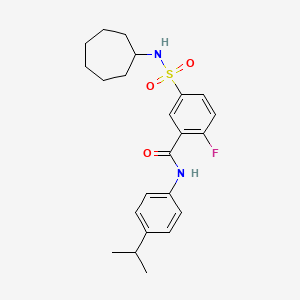![molecular formula C16H12ClNOS B2493442 2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-38-9](/img/structure/B2493442.png)
2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related indole derivatives involves various chemical reactions to introduce functional groups or form heterocyclic compounds. For example, the synthesis of furano[2,3-g]indoles from activated indoles is achieved through alkylation and cyclization processes, demonstrating the complexity and versatility of indole chemistry (Pchalek, Kumar, & Black, 2021). Additionally, reactions of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols have been shown to afford new heterocyclic compounds, highlighting the method's contribution to the diversity of indole-based structures (Vikrishchuk, Suzdalev, Dranikova, Tkachev, & Shilov, 2019).
Molecular Structure Analysis
The molecular structure of indole derivatives is critical for their chemical reactivity and properties. The structure of new heterocyclic compounds derived from indole carbaldehydes, for instance, was established by single crystal X-ray diffraction, illustrating the importance of structural analysis in understanding compound behavior (Vikrishchuk et al., 2019).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, leading to a wide range of properties and potential applications. The synthesis and chemical reactions of indole derivatives often involve cyclization and alkylation, showcasing the compounds' reactivity and the possibility to create complex structures with specific chemical properties (Pchalek et al., 2021); (Vikrishchuk et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Synthesis of Furano[2,3-g]indoles : A study demonstrated the alkylation of similar indole derivatives, leading to the synthesis of furano[2,3-g]indoles, which have potential applications in medicinal chemistry and material science (Pchalek, Kumar, & Black, 2021).
- Catalytic Properties in Palladacycle Formation : Research involving the synthesis of indole-3-carbaldehyde derivatives found applications as catalysts in Suzuki–Miyaura coupling and allylation reactions, indicating the potential utility of related indole compounds in catalysis (Singh, Saleem, Pal, & Singh, 2017).
Photophysical and Electronic Properties
- Fluorescence and Semiconductor Applications : A study on novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines, synthesized from indole-3-carbaldehyde Schiff bases, revealed high fluorescence quantum yield and semiconductor properties, suggesting potential use in optoelectronics (Sravanthi & Manju, 2015).
Synthetic Chemistry
- Formation of Pyrimido[1,2-a]indoles : Research on the reactions of indole carbaldehyde isomers with aromatic amines led to the formation of pyrimido[1,2-a]indole derivatives, highlighting the synthetic versatility of indole derivatives in creating novel heterocyclic compounds (Suzdalev, Den’kina, & Tkachev, 2013).
- Synthesis of Semicarbazato Complexes : Indole carbaldehyde derivatives were used in the formation of semicarbazato complexes of oxotungsten(VI), which may have implications in coordination chemistry and material science (Kanoongo, Singh, & Tandon, 1990).
Antioxidant Properties
- Evaluation of Antioxidant Activity : A study synthesized indol-1-yl acetamide derivatives from 1H-indole carbaldehyde oxime and evaluated their antioxidant properties, suggesting the potential of related indole derivatives in antioxidant applications (Gopi & Dhanaraju, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-18-14-8-4-2-6-11(14)12(10-19)16(18)20-15-9-5-3-7-13(15)17/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXUABYVOFCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=CC=C3Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

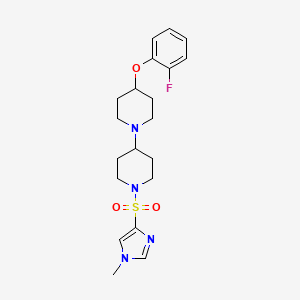


![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

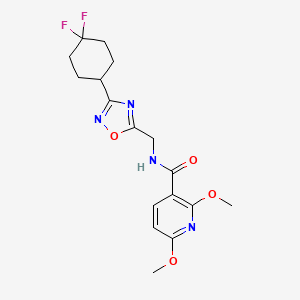
![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)
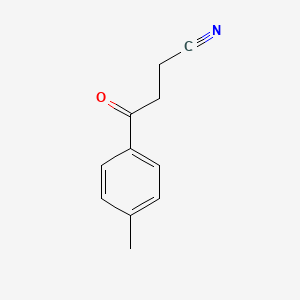
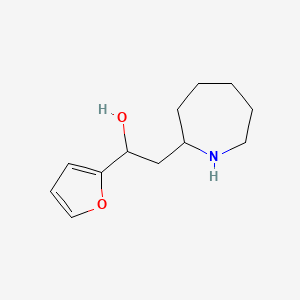
![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)

